
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol, commonly known as ANPG, is a synthetic lipid molecule that has been widely used in scientific research. It is a complex molecule that has a unique structure and properties, which make it an ideal tool for studying various cellular processes.
Wirkmechanismus
ANPG is a lipid molecule that can insert into the cell membrane and interact with other lipids and proteins. It has been shown to bind to the protein kinase C (PKC) and activate its activity. ANPG has also been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
ANPG has been shown to have several biochemical and physiological effects on the cell. It has been shown to increase the production of reactive oxygen species (ROS) and to activate the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response. ANPG has also been shown to modulate the activity of various ion channels, such as voltage-gated potassium channels and calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
ANPG has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized and purified, which makes it readily available for research. ANPG is also a stable molecule that can be stored for extended periods without degradation. However, ANPG has some limitations for lab experiments. It is a complex molecule that requires specialized equipment and expertise for its synthesis and analysis. ANPG is also an expensive molecule that may not be affordable for some research labs.
Zukünftige Richtungen
ANPG has several potential future directions for research. It can be used to study the role of lipids in various cellular processes, such as cell signaling, membrane trafficking, and cytoskeletal organization. ANPG can also be used to study the interactions between lipids and proteins in the cell membrane and to develop new lipid-based therapeutics for various diseases. Furthermore, ANPG can be used to develop new imaging techniques for studying the cell membrane and its dynamics.
Conclusion:
In conclusion, ANPG is a complex synthetic lipid molecule that has been widely used in scientific research. It has several unique properties that make it an ideal tool for studying various cellular processes. ANPG has been shown to have several biochemical and physiological effects on the cell, and it has several advantages and limitations for lab experiments. ANPG has several potential future directions for research, and it is expected to play an important role in the development of new lipid-based therapeutics and imaging techniques for studying the cell membrane.
Synthesemethoden
ANPG is a synthetic molecule that is synthesized by conjugating a nitrophenyl azide group to the amino group of a dodecanoyl chain, which is then attached to a myristoyl group via a glycerol backbone. The synthesis of ANPG involves several steps, including the protection of the amino group, the coupling of the nitrophenyl azide group, and the deprotection of the amino group. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
ANPG has been widely used in scientific research as a tool for studying various cellular processes. It has been used to study the protein-protein interactions, lipid-protein interactions, and lipid-lipid interactions in the cell membrane. ANPG has also been used to study the role of lipids in signal transduction pathways and in the regulation of membrane protein activity.
Eigenschaften
CAS-Nummer |
107141-10-6 |
|---|---|
Produktname |
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol |
Molekularformel |
C35H59N5O7 |
Molekulargewicht |
661.9 g/mol |
IUPAC-Name |
[2-[12-(4-azido-2-nitroanilino)dodecanoyloxy]-3-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C35H59N5O7/c1-2-3-4-5-6-7-8-10-13-16-19-22-34(42)46-29-31(28-41)47-35(43)23-20-17-14-11-9-12-15-18-21-26-37-32-25-24-30(38-39-36)27-33(32)40(44)45/h24-25,27,31,37,41H,2-23,26,28-29H2,1H3 |
InChI-Schlüssel |
QNZFHQUHYBMOBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Synonyme |
2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoyl-sn-glycerol 2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol azido-DAG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)

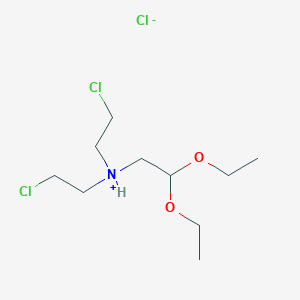
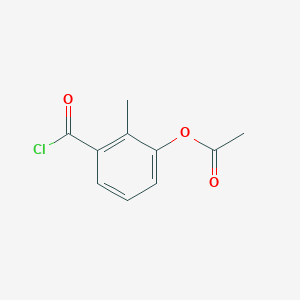

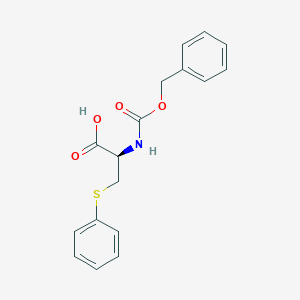
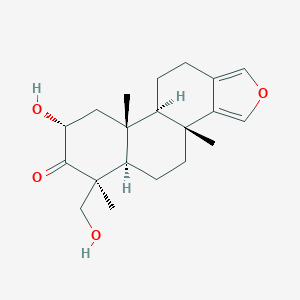
![2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B19068.png)
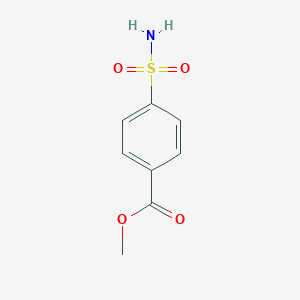
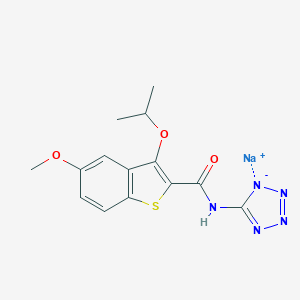


![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)
